molecular formula C18H18O8 B3189450 Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy- CAS No. 3263-55-6

Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-

Cat. No.: B3189450
CAS No.: 3263-55-6
M. Wt: 362.3 g/mol
InChI Key: YVSCZNYEVIOOKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] is an organic compound with the molecular formula C18H18O8 This compound is characterized by the presence of benzoic acid moieties connected through an ethanediylbis(oxy) linkage, with methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] typically involves the reaction of 4-hydroxybenzoic acid with ethylene glycol in the presence of a catalyst. The reaction proceeds through an esterification process, where the hydroxyl groups of the benzoic acid react with the ethylene glycol to form the desired product. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoic acid moieties can be reduced to form benzyl alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4,4’-[1,2-ethanediylbis(oxy)]bis[3-carboxybenzoic acid].

    Reduction: Formation of 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxybenzyl alcohol].

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but lacks the methoxy groups.

    Benzoic acid, 3,3’-[1,2-ethanediylbis(oxy)]bis-: Similar structure with different substitution pattern on the benzene rings.

Uniqueness

Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-carboxy-2-methoxyphenoxy)ethoxy]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8/c1-23-15-9-11(17(19)20)3-5-13(15)25-7-8-26-14-6-4-12(18(21)22)10-16(14)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCZNYEVIOOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCOC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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